5-bromo-2-{[1-(3-fluoro-4-methylbenzoyl)piperidin-3-yl]oxy}pyrimidine
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Overview
Description
5-bromo-2-{[1-(3-fluoro-4-methylbenzoyl)piperidin-3-yl]oxy}pyrimidine is a complex organic compound that features a bromine atom, a fluorine atom, and a methyl group attached to a benzoyl-piperidine moiety, which is further connected to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-{[1-(3-fluoro-4-methylbenzoyl)piperidin-3-yl]oxy}pyrimidine typically involves multiple steps. One common approach is to start with the bromination of a pyrimidine derivative, followed by the introduction of the piperidine moiety through nucleophilic substitution. The fluorine and methyl groups are then introduced via selective fluorination and methylation reactions. The final step involves the coupling of the benzoyl group to the piperidine ring under specific conditions, such as the use of a base and a coupling agent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This typically requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-{[1-(3-fluoro-4-methylbenzoyl)piperidin-3-yl]oxy}pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into less reactive forms.
Substitution: The bromine and fluorine atoms in the compound make it suitable for nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
5-bromo-2-{[1-(3-fluoro-4-methylbenzoyl)piperidin-3-yl]oxy}pyrimidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism by which 5-bromo-2-{[1-(3-fluoro-4-methylbenzoyl)piperidin-3-yl]oxy}pyrimidine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological or chemical effects .
Comparison with Similar Compounds
Similar Compounds
5-bromo-4-fluoro-2-methylaniline: This compound shares the bromine and fluorine substituents but differs in its overall structure and functional groups.
5-bromo-1-(2-fluoro-6-(trifluoromethyl)benzyl)-6-methylpyrimidine-2,4-dione: Another similar compound with a pyrimidine core but different substituents.
Uniqueness
What sets 5-bromo-2-{[1-(3-fluoro-4-methylbenzoyl)piperidin-3-yl]oxy}pyrimidine apart is its unique combination of functional groups and its potential for diverse applications. The presence of both bromine and fluorine atoms, along with the benzoyl-piperidine moiety, provides a versatile platform for further chemical modifications and applications in various fields .
Properties
IUPAC Name |
[3-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]-(3-fluoro-4-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrFN3O2/c1-11-4-5-12(7-15(11)19)16(23)22-6-2-3-14(10-22)24-17-20-8-13(18)9-21-17/h4-5,7-9,14H,2-3,6,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOZHVOJDPGWFFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCCC(C2)OC3=NC=C(C=N3)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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